2-[(4-bromophenyl)amino]-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide
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Overview
Description
2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 3,5-dibromo-4-hydroxybenzaldehyde under specific conditions to form the desired hydrazide. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-[(4-bromophenyl)amino]-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H16Br3N3O2 |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C17H16Br3N3O2/c1-2-15(22-12-5-3-11(18)4-6-12)17(25)23-21-9-10-7-13(19)16(24)14(20)8-10/h3-9,15,22,24H,2H2,1H3,(H,23,25)/b21-9+ |
InChI Key |
OCVMLZZIOKMTLS-ZVBGSRNCSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Br)O)Br)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)Br)O)Br)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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